4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrrolidine ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Its unique structure may contribute to the development of novel pharmaceuticals with specific targets, such as enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring may facilitate binding to specific sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Comparison: Compared to these similar compounds, 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which can significantly alter its chemical properties and biological activities. The specific arrangement of functional groups in this compound may enhance its binding affinity and specificity for certain molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H15NO7 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO7/c1-19-8-3-6(7-4-15-13(16)9(7)14(17)18)10(20-2)12-11(8)21-5-22-12/h3,7,9H,4-5H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
LWLGIQZIEVXYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CNC(=O)C3C(=O)O)OC)OCO2 |
Origin of Product |
United States |
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